

# Spectroscopic Data Interpretation of 1-(2-Bromoethoxy)-3-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Bromoethoxy)-3-nitrobenzene**

Cat. No.: **B076942**

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## Introduction

**1-(2-Bromoethoxy)-3-nitrobenzene** is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring, an ether linkage, and an alkyl bromide, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected spectroscopic data for **1-(2-Bromoethoxy)-3-nitrobenzene**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Bromoethoxy)-3-nitrobenzene** based on established principles of spectroscopic theory and data from analogous compounds.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	m	2H	Ar-H (ortho to $\text{-NO}_2$ )
~7.5 - 7.7	t	1H	Ar-H (para to $\text{-NO}_2$ )
~7.2 - 7.4	m	1H	Ar-H (ortho to $\text{-OCH}_2\text{CH}_2\text{Br}$ )
~4.4	t	2H	$\text{-O-CH}_2\text{-CH}_2\text{Br}$
~3.7	t	2H	$\text{-OCH}_2\text{-CH}_2\text{-Br}$

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-O (aromatic)
~148	$\text{C-NO}_2$ (aromatic)
~130	Ar-CH
~124	Ar-CH
~118	Ar-CH
~112	Ar-CH
~68	$\text{-O-CH}_2\text{-}$
~28	$\text{-CH}_2\text{-Br}$

Solvent:  $\text{CDCl}_3$

**Table 3: Key Predicted IR Absorption Bands**

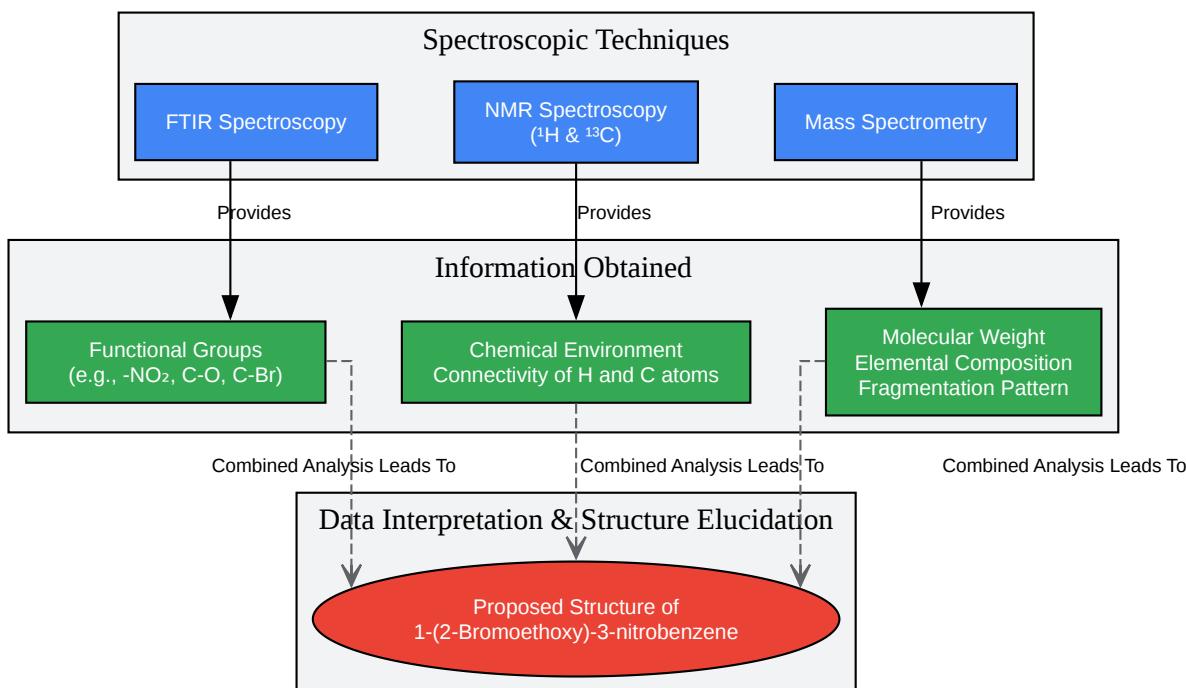
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~1530 - 1500	Strong	Asymmetric NO <sub>2</sub> stretch
~1350 - 1330	Strong	Symmetric NO <sub>2</sub> stretch
~1250 - 1200	Strong	Aryl-O-C stretch
~1100 - 1050	Medium	C-O-C stretch
~600 - 500	Medium-Strong	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
245/247	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
166	[M - Br] <sup>+</sup>
138	[M - OCH <sub>2</sub> CH <sub>2</sub> Br] <sup>+</sup>
122	[NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
107/109	[CH <sub>2</sub> CH <sub>2</sub> Br] <sup>+</sup>
92	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
76	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic molecule like **1-(2-Bromoethoxy)-3-nitrobenzene**.

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